[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol
Overview
Description
(3-((1H-imidazol-1-yl)methyl)phenyl)methanol: is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It features an imidazole ring attached to a benzene ring through a methylene bridge, with a hydroxymethyl group at the para position relative to the methylene bridge.
Biochemical Analysis
Biochemical Properties
Imidazole compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the imidazole compound and the biomolecules it interacts with .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((1H-imidazol-1-yl)methyl)phenyl)methanol typically involves the reaction of 3-(bromomethyl)benzyl alcohol with imidazole. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for (3-((1H-imidazol-1-yl)methyl)phenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can undergo reduction reactions, although this is less common.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: (3-((1H-imidazol-1-yl)methyl)phenyl)carboxylic acid.
Reduction: Reduced imidazole derivatives.
Substitution: N-alkyl or N-acyl imidazole derivatives.
Scientific Research Applications
Chemistry: (3-((1H-imidazol-1-yl)methyl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new bioactive molecules .
Medicine: Research is ongoing to explore the potential therapeutic applications of (3-((1H-imidazol-1-yl)methyl)phenyl)methanol, particularly in the treatment of infections and inflammatory conditions .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as a precursor for the production of advanced materials .
Mechanism of Action
The mechanism of action of (3-((1H-imidazol-1-yl)methyl)phenyl)methanol involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
(4-((1H-imidazol-1-yl)methyl)phenyl)methanol: Similar structure but with the imidazole ring at the para position.
(3-((1H-imidazol-1-yl)methyl)phenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(3-((1H-imidazol-1-yl)methyl)phenyl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.
Uniqueness: (3-((1H-imidazol-1-yl)methyl)phenyl)methanol is unique due to the presence of both the imidazole ring and the hydroxymethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, including chemistry, biology, and medicine .
Properties
IUPAC Name |
[3-(imidazol-1-ylmethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-8-11-3-1-2-10(6-11)7-13-5-4-12-9-13/h1-6,9,14H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQZIKDWFOLTSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439216 | |
Record name | [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151055-79-7 | |
Record name | [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60439216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {3-[(1H-imidazol-1-yl)methyl]phenyl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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